molecular formula C7H16N2 B13118254 (4-Methylpiperidin-4-yl)methanamine

(4-Methylpiperidin-4-yl)methanamine

Cat. No.: B13118254
M. Wt: 128.22 g/mol
InChI Key: XQXXOWKUJRCUGZ-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-4-yl)methanamine, also known as 1-methyl-4-piperidinyl)methanamine, is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methylpiperidin-4-yl)methanamine can be synthesized through several methods. One common synthetic route involves the reduction of 1-methylisonipecotamide using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0°C, followed by heating at 66°C for 25 hours under nitrogen . The reaction mixture is then quenched with water and sodium hydroxide, and the product is purified through chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar reduction processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial production may involve stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive effects . Additionally, the compound’s amine group allows it to participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylpiperidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and an amine group at the 4-position enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(4-methylpiperidin-4-yl)methanamine

InChI

InChI=1S/C7H16N2/c1-7(6-8)2-4-9-5-3-7/h9H,2-6,8H2,1H3

InChI Key

XQXXOWKUJRCUGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)CN

Origin of Product

United States

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